molecular formula C12H17NOS B4067668 3-(phenylthio)-N-propylpropanamide

3-(phenylthio)-N-propylpropanamide

Cat. No. B4067668
M. Wt: 223.34 g/mol
InChI Key: BMFOJQVAKPCEAE-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-propylpropanamide, also known as PTPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including drug development, neuroscience, and cancer research. PTPP is a thioamide derivative that has a unique chemical structure, making it an interesting compound to study.

Scientific Research Applications

Chemoselective Reactions and Synthesis

  • Chemoselective reactions involving similar compounds have been explored, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. This synthesis demonstrates the compound's potential in creating specific chemical structures (Hajji et al., 2002).

Antimicrobial Applications

  • Derivatives of 3-phenylpropane hydrazide, similar in structure to 3-(phenylthio)-N-propylpropanamide, have shown potent antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Fuloria et al., 2009).

Enzymatic Study and Isotope Effects

  • The compound's analogs have been used to study isotope effects in enzymatic N-demethylation, revealing insights into the enzymatic processes of tertiary amines (Abdel-Monem, 1975).

Spectroscopic and Structural Analysis

  • Spectroscopic and structural analyses of compounds like 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide have been conducted. These studies are crucial for understanding the chemical properties and potential applications of similar compounds (Demir et al., 2016).

Biosynthesis and Regulation in Plants

  • Studies on phenylpropanoids in plants, to which this compound is structurally related, have shown their crucial roles in plant development and defense mechanisms. This research enhances our understanding of plant biochemistry and potential agricultural applications (Deng & Lu, 2017).

Polymerization Processes

  • Research into the polymerization of acrylamide compounds containing phenylalanine moieties has been conducted. This could have implications for the development of new materials with specific properties (Mori et al., 2005).

Gas-Phase Elimination Studies

  • The thermal gas-phase elimination of related compounds has been studied, providing valuable insights into their chemical behavior under high-temperature conditions (Al-Awadi et al., 2005).

Microbial Engineering for Chemical Production

  • Efforts have been made to engineer Escherichia coli for the production of 3-phenylpropanol, a compound related to this compound. This represents a step towards sustainable and environmentally friendly production methods for valuable chemicals (Liu et al., 2021).

properties

IUPAC Name

3-phenylsulfanyl-N-propylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-2-9-13-12(14)8-10-15-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFOJQVAKPCEAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CCSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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